molecular formula C16H17N3O6S B601267 Cefadroxil Sulfoxide CAS No. 182290-77-3

Cefadroxil Sulfoxide

Cat. No. B601267
M. Wt: 379.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Cefadroxil is an orally active, semi-synthetic β-lactam antibiotic from the cephalosporin group . It is used to treat bacterial infections in many different parts of the body . It belongs to the class of medicines known as cephalosporin antibiotics . It works by killing bacteria or preventing their growth .


Synthesis Analysis

Cefadroxil is a semi-synthetic antibiotic classified under the Cephalosporin group of pharmaceuticals . It is effective against susceptible bacteria causing infections of the urinary tract, skin and soft tissue as well as pharyngitis and laryngitis . Quantitative analyses about cefadroxil are essential for understanding its bioavailability, bioequivalence, and therapeutic control .


Molecular Structure Analysis

The molecular formula of Cefadroxil is C16H17N3O5S . It has a molecular weight of 363.4 g/mol in anhydrous form, 372.4 g/mol in hemi-hydrate form, and 381.4 g/mol in monohydrate form .


Chemical Reactions Analysis

Cefadroxil is an orally active semi-synthetic β-lactam antibiotic from the cephalosporin group . A variety of analytical methods have been proposed for the determination of cefadroxil in biological fluids and pharmaceutical samples . The spectrophotometric method using oxidative coupling reaction has been performed .


Physical And Chemical Properties Analysis

Cefadroxil has low solubility in water, very slightly soluble in ethanol, and practically insoluble in chloroform and ethyl ether .

Scientific Research Applications

Nano-conjugates as Antibacterial Agents

Recent studies have shown that nano-conjugates of Cefadroxil can significantly enhance its antibacterial efficacy. When Cefadroxil is conjugated with silver and gold nanoparticles, it exhibits a marked increase in antibacterial potential against Staphylococcus aureus . This application is particularly promising in the fight against antibiotic-resistant bacteria.

Analytical Methods for Bioavailability Studies

Cefadroxil Sulfoxide’s properties make it an important subject for analytical studies to understand its bioavailability and bioequivalence. These studies are crucial for ensuring the safety and efficacy of the drug when administered to patients .

Topical Antibacterial Applications

The development of topical gels containing Cefadroxil Sulfoxide solid lipid nanoparticles has shown significant promise in wound healing. This application leverages the antibacterial properties of Cefadroxil in a topical form, which could be beneficial for skin infections and wound management .

Combatting Multidrug-Resistant Bacteria

The emergence of multidrug-resistant bacteria has made it imperative to develop new antimicrobial agents. Cefadroxil Sulfoxide, especially in its nano-conjugated form, offers a novel approach to circumvent traditional resistance mechanisms .

Enhancement of Chemotherapeutic Potency

Cefadroxil Sulfoxide has been noted for its high potential in oral chemotherapeutic applications. Its broad-spectrum bactericidal activity makes it a valuable drug for treating a variety of bacterial infections .

Environmental Impact Reduction

Research into Cefadroxil Sulfoxide also includes the development of environmentally friendly analytical methods. The goal is to reduce the environmental impact of solvents used in the drug’s analysis, thereby promoting safer and more sustainable practices .

Safety And Hazards

Cefadroxil may cause serious side effects including severe stomach pain, diarrhea that is watery or bloody, fever, chills, body aches, flu symptoms, pale skin, easy bruising, unusual bleeding, a seizure, fever, weakness, confusion, dark colored urine, jaundice (yellowing of the skin or eyes), or kidney problems .

properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6S/c1-7-6-26(25)15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,15-,26?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSBDDABBADQFV-HVOGBVHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)S(=O)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)S(=O)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefadroxil Sulfoxide

Citations

For This Compound
2
Citations
RA Rourick, KJ Volk, SE Klohr, T Spears… - … of pharmaceutical and …, 1996 - Elsevier
Structural information on drug degradants and impurities can serve to accelerate the drug discovery and development cycle. Traditional structure elucidation methodologies for …
Number of citations: 50 www.sciencedirect.com
S Görög - Progress in Pharmaceutical and Biomedical Analysis, 2000 - Elsevier
Publisher Summary This chapter focuses on the elucidation of degradation pathways of drugs stored under various conditions. The knowledge of the structures of decomposition …
Number of citations: 0 www.sciencedirect.com

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